molecular formula C4H6F4O B8650536 2,4,4,4-Tetrafluorobutanol

2,4,4,4-Tetrafluorobutanol

Cat. No. B8650536
M. Wt: 146.08 g/mol
InChI Key: NPVJWHGCIWRZAU-UHFFFAOYSA-N
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Patent
US06673976B1

Procedure details

Under nitrogen, into a quartz tube equipped with a dry-ice condenser was added anhydrous methanol (20 g, 0.62 mol) and di-tertiarybutylperoxide (.79 g, 0.003 mol). The quartz tube was placed in a Rayonet UV photochemical reactor and HFC 1234zc, CF3CH═CFH (5 g, 0.044 mol) was added drop-wise via a dry-ice condenser (−78° C.) over a period of ˜1 hour while being irradiated at (UV wavelength) 254 nm. After complete addition, the reaction mixture was irradiated for ˜1 hour. The reaction mixture was concentrated under reduced pressure. The residue was extracted in diethyl ether (˜50 mL), washed with 20 mL aq. Na2SO3 (20%) and brine (10 mL). The ether layer was then concentrated to afford 7 g of the crude material. Distillation of this material under reduced pressure (24-28 mm Hg) afforded CF3CH2CFHCH2OH (2.7g) as a colorless liquid; yield=42% based on HFC 1234 zc. Boiling point, 58° C./24 mm Hg. GC-MS: m/e at 146 (C4H6F4O) for M+; 19 F and 1H NMR spectra are consistent with the structure. 19 F NMR (CDCl3)δ=−64.6 (3F, m), −191.2 (1F, m) ppm; 1H NMR (CDCl3)δ=2.2 (1H, br), 2.4(1H, m), 2.6 (1H, m), 3.7-3.9 (2H, m), 4.9 (1H, dm) ppm.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.003 mol
Type
reactant
Reaction Step One
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
CO.[C:3]([O:7]OC(C)(C)C)(C)(C)C.[C:13]([CH:17]=[CH:18][F:19])([F:16])([F:15])[F:14]>>[C:13]([CH2:17][CH:18]([CH2:3][OH:7])[F:19])([F:16])([F:15])[F:14]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CO
Name
Quantity
0.003 mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Step Two
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(F)(F)(F)C=CF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under nitrogen, into a quartz tube equipped with a dry-ice condenser
ADDITION
Type
ADDITION
Details
was added drop-wise via a dry-ice condenser (−78° C.) over a period of ˜1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
while being irradiated at (UV wavelength) 254 nm
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
the reaction mixture was irradiated for ˜1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted in diethyl ether (˜50 mL)
WASH
Type
WASH
Details
washed with 20 mL aq. Na2SO3 (20%) and brine (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The ether layer was then concentrated
CUSTOM
Type
CUSTOM
Details
to afford 7 g of the crude material
DISTILLATION
Type
DISTILLATION
Details
Distillation of this material under reduced pressure (24-28 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)CC(F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 616.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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